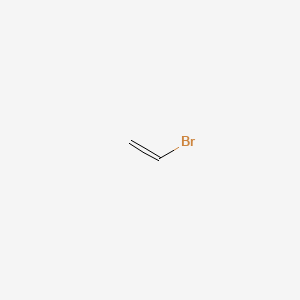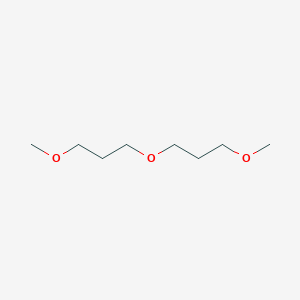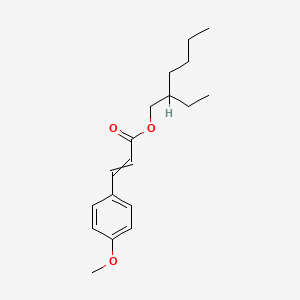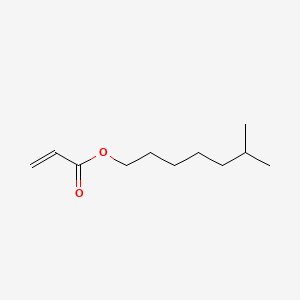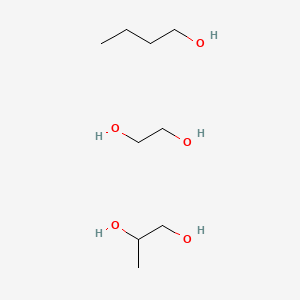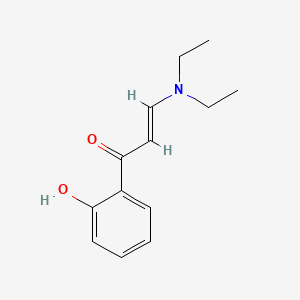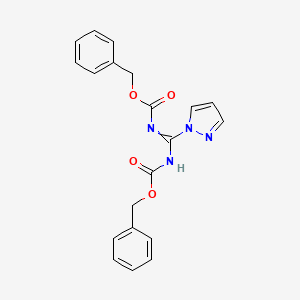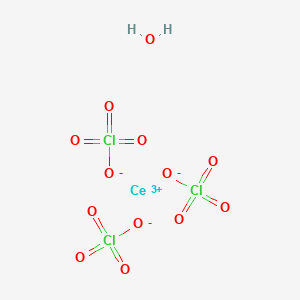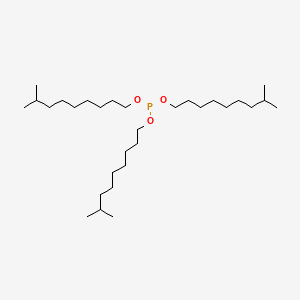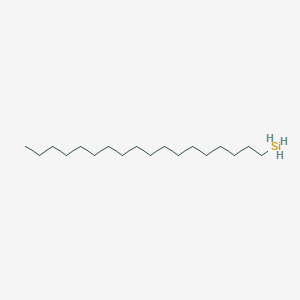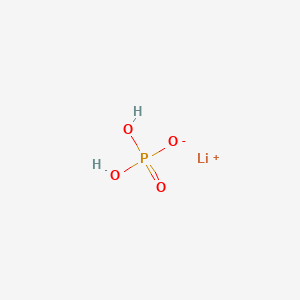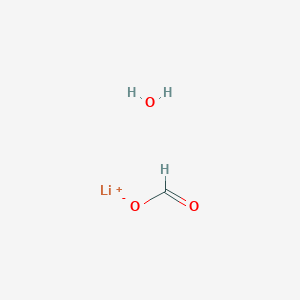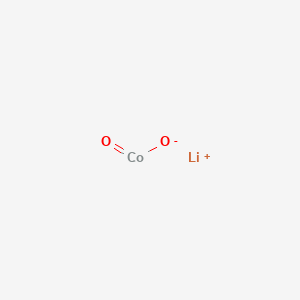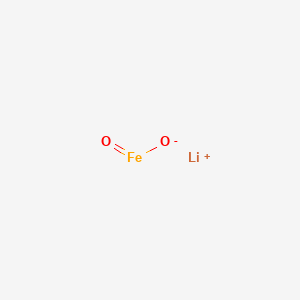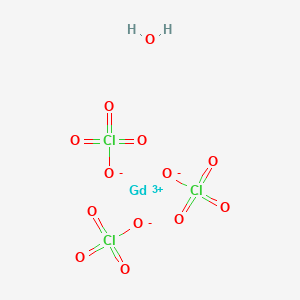
Perchloric acid,gadolinium(3+) salt (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid, gadolinium(3+) salt (8CI,9CI) is a chemical compound with the molecular formula Cl3GdH2O13 and a molecular weight of 473.6171 g/mol . This compound is notable for its high purity, typically around 99.9% gadolinium content . It is used in various experimental and research applications due to its unique properties.
Preparation Methods
The preparation of perchloric acid, gadolinium(3+) salt involves the reaction of gadolinium oxide or gadolinium hydroxide with perchloric acid. The reaction typically takes place in an aqueous solution, and the resulting product is then purified to achieve the desired purity level . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.
Chemical Reactions Analysis
Perchloric acid, gadolinium(3+) salt undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in oxidation reactions where it donates oxygen atoms to other substances.
Reduction: It can also undergo reduction reactions where it gains electrons.
Substitution: In certain conditions, it can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metals, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Perchloric acid, gadolinium(3+) salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the determination of various elements and compounds.
Biology: It is used in biological research for studying the effects of gadolinium on biological systems.
Medicine: It is used in medical research for developing contrast agents for magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Industry: It is used in industrial applications for the synthesis of other gadolinium compounds and materials
Mechanism of Action
The mechanism of action of perchloric acid, gadolinium(3+) salt involves its interaction with various molecular targets and pathways. In biological systems, gadolinium ions can interact with calcium channels and other ion channels, affecting their function. This interaction is the basis for its use as a contrast agent in MRI, where gadolinium enhances the contrast of images by altering the relaxation times of water protons in tissues .
Comparison with Similar Compounds
Perchloric acid, gadolinium(3+) salt can be compared with other similar compounds such as:
Perchloric acid, lanthanum(3+) salt: Similar in structure but contains lanthanum instead of gadolinium.
Cerium(III) perchlorate: Contains cerium instead of gadolinium and has different chemical properties.
Gadolinium(III) chloride: Another gadolinium compound but with chloride ions instead of perchlorate ions.
The uniqueness of perchloric acid, gadolinium(3+) salt lies in its high purity and specific applications in research and industry .
Properties
IUPAC Name |
gadolinium(3+);triperchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Gd.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXABYLVQTHIELE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3GdH2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-52-8 |
Source


|
| Record name | Gadolinium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
